3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
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Overview
Description
3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. It also has been suggested that the anti-inflammatory activity of this compound is due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, it has been reported to have antioxidant properties and to be a potent inhibitor of certain enzymes. It has also been shown to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one in lab experiments is its high purity and yield. This makes it a reliable and consistent compound for use in various assays. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.
Future Directions
There are several future directions for the study of 3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one. One potential direction is to further investigate its anticancer activity and explore its potential as a chemotherapeutic agent. Another direction is to study its anti-inflammatory activity and potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action and to identify potential targets for this compound.
Synthesis Methods
The synthesis of 3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one involves the reaction of 2-(prop-2-en-1-ylsulfanyl)aniline with 2-(2-bromoethyl)benzo[h]quinazolin-4(3H)-one in the presence of a base. The resulting compound is then subjected to a cyclization reaction to form the spirocyclic structure. This method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has shown potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It also has potential as an anti-inflammatory agent and has shown promising results in animal models of inflammatory diseases. Additionally, this compound has been studied for its potential as an antiviral agent.
properties
CAS RN |
5705-16-8 |
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Molecular Formula |
C28H30N2OS |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
3-(2-phenylethyl)-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C28H30N2OS/c1-2-19-32-27-29-25-23-14-8-7-13-22(23)20-28(16-9-4-10-17-28)24(25)26(31)30(27)18-15-21-11-5-3-6-12-21/h2-3,5-8,11-14H,1,4,9-10,15-20H2 |
InChI Key |
LAKCXVVECRMEIK-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Canonical SMILES |
C=CCSC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Origin of Product |
United States |
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